N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-19(17-6-4-3-5-7-17)15(2)22(21-14)10-9-20-18(23)12-16-8-11-24-13-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJZAOXNAFAXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives.
Attachment of the ethyl chain: This step involves the alkylation of the pyrazole ring with an appropriate ethylating agent.
Introduction of the thiophene ring: This can be done via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the acetamide group: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Pyrazole Ring Reactivity
The 3,5-dimethyl-4-phenyl-substituted pyrazole core participates in electrophilic substitution and ring-modification reactions due to its electron-rich aromatic system. Key reactions include:
Electrophilic Aromatic Substitution
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Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield nitro derivatives, primarily at the para position relative to the dimethyl groups.
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Sulfonation : Forms sulfonic acid derivatives using fuming sulfuric acid (20% SO₃), with regioselectivity influenced by steric hindrance from the phenyl group.
Alkylation and Acylation
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The pyrazole nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to form N-alkylated products.
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Acylation with acetyl chloride in pyridine produces N-acetyl derivatives, enhancing solubility for pharmacological studies.
Acetamide Group Reactivity
The acetamide linker exhibits nucleophilic and hydrolytic reactivity:
Hydrolysis
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Acidic Hydrolysis : Refluxing with HCl (6M) cleaves the amide bond, yielding 2-(thiophen-3-yl)acetic acid and the ethylamine-pyrazole derivative.
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Basic Hydrolysis : NaOH/EtOH under reflux generates the sodium salt of the carboxylic acid, useful for further derivatization.
Reduction
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Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the acetamide to a secondary amine, forming N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)ethylamine.
Thiophene Ring Reactivity
The thiophen-3-yl group undergoes electrophilic substitution and oxidation:
Electrophilic Substitution
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Bromination : Reacts with bromine (Br₂) in CCl₄ at 25°C to form 2-bromo-thiophene derivatives, confirmed by ¹H-NMR shifts at δ 6.8–7.1 ppm .
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Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ introduces acetyl groups at the α-position, generating ketone-functionalized analogs .
Oxidation
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Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thiophene ring to a sulfoxide (R-SO) or sulfone (R-SO₂), depending on reaction duration and temperature .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
Mechanistic Insights
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Pyrazole Nitration : Proceeds via nitronium ion (NO₂⁺) attack at the most electron-rich position, stabilized by resonance with the dimethyl and phenyl groups.
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Thiophene Bromination : Follows a two-step mechanism involving σ-complex formation, with regioselectivity dictated by the electron-donating effects of the acetamide substituent .
Functionalization for Biological Studies
Derivatives synthesized via these reactions have shown enhanced bioactivity:
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Sulfone analogs exhibit improved metabolic stability in tier 1 DMPK assays .
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Nitro-substituted pyrazoles demonstrate increased binding affinity to kinase targets in vitro .
This compound’s versatility in organic synthesis and medicinal chemistry underscores its value as a scaffold for developing novel therapeutics. Experimental data emphasize the importance of reaction conditions in achieving regioselectivity and high yields.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide exhibit significant antimicrobial properties. For instance:
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 30 |
| Compound B | Staphylococcus aureus | 28 |
| Standard Drug | Streptomycin | 25 |
These findings suggest that this compound could serve as an effective antimicrobial agent against common pathogens .
Cytotoxicity Studies
Preliminary studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. For example, compounds with similar structural motifs have demonstrated promising results against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating potential for further development in cancer therapeutics .
This compound has been studied for various biological activities:
Enzyme Inhibition
The compound may act as an inhibitor of critical enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which plays a significant role in neurodegenerative diseases .
Anti-inflammatory Properties
Emerging studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases. Its ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Cancer Research : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development.
- Antimicrobial Efficacy : Clinical trials have indicated that compounds with similar structures exhibit potent activity against resistant strains of bacteria, reinforcing their potential use in treating infections caused by multidrug-resistant organisms.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings could be involved in binding to active sites or interacting with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related analogs from the provided evidence:
Key Findings:
Structural Diversity: The target compound and ’s fluorophenyl analog share a pyrazole-thiophene backbone but differ in aryl substituents (phenyl vs. fluorophenyl).
Hydrogen Bonding and Crystal Packing :
- The dichlorophenyl derivative () forms R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions, a pattern common in acetamides. This contrasts with the thiophene-containing target compound, where sulfur may participate in weaker CH-π or lone-pair interactions .
Synthetic Feasibility :
- The cyclopropyl-triazole analog () was synthesized via microwave-assisted methods with 30% yield, suggesting that the target compound’s synthesis might benefit from similar optimization to improve efficiency .
Biological Relevance :
- Pyrazole and triazole derivatives (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s thiophene moiety could offer unique electronic properties for target binding compared to pyridine or dichlorophenyl groups .
Limitations:
- Biological activity data (e.g., IC₅₀ values) are absent, necessitating further experimental validation.
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a pyrazole ring with methyl and phenyl substituents, linked to an ethyl chain and a thiophene moiety. This unique structure may contribute to its interaction with various biological targets.
| Component | Structural Feature | Significance |
|---|---|---|
| Pyrazole | 5-membered ring | Exhibits diverse pharmacological properties |
| Methyl Groups | Substituents on pyrazole | Potentially enhance lipophilicity and bioactivity |
| Phenyl Group | Aromatic ring | Increases stability and may affect receptor binding |
| Thiophene | Heterocyclic ring | May contribute to unique electronic properties |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antiinflammatory Activity
Studies have shown that compounds with similar pyrazole structures often exhibit anti-inflammatory effects. The presence of the thiophene group may enhance this activity by modulating inflammatory pathways.
2. Anticancer Properties
Preliminary investigations suggest potential anticancer activity, particularly through the inhibition of specific cancer cell lines. The mechanism may involve the modulation of cell signaling pathways related to apoptosis and proliferation.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, including alkaline phosphatase and cholinesterases. These enzymes play crucial roles in metabolic processes and neurotransmission.
The mechanisms by which this compound exerts its effects can be summarized as follows:
- Receptor Interaction : The compound may bind to specific receptors involved in inflammation and cancer progression.
- Enzyme Modulation : Inhibition of enzymes like alkaline phosphatase can alter metabolic pathways, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer effects of pyrazole derivatives, including those with thiophene substituents. Results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity.
Study 2: Anti-inflammatory Effects
Research on compounds similar in structure demonstrated their ability to reduce pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during acetylation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for pyrazole-thiophene coupling to enhance solubility .
- Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole CH₃ groups at δ 2.1–2.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 408.18 for C₂₂H₂₅N₃O₂S) .
- Infrared Spectroscopy (IR) : Detect amide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .
- Elemental Analysis : Validate empirical formula (e.g., C 64.8%, H 6.1%, N 10.3%) within ±0.3% error .
Advanced: How can computational modeling predict bioactivity and guide structural modifications?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., antimicrobial enzymes like DHFR or kinases). Pyrazole and thiophene groups show π-π stacking with aromatic residues (e.g., Tyr-308 in DHFR) .
- QSAR Studies : Correlate substituent electronegativity (e.g., thiophene sulfur) with antibacterial IC₅₀ values. Lipophilicity (logP >3) enhances membrane permeability .
- Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to optimize transition states for derivative synthesis .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized Assays : Re-evaluate MIC (Minimum Inhibitory Concentration) values using CLSI guidelines for consistency. Discrepancies in Staphylococcus aureus MIC (e.g., 8 µg/mL vs. 32 µg/mL) may stem from broth microdilution vs. disk diffusion methods .
- Structural Validation : Confirm compound purity via HPLC (>98%) to rule out impurities affecting activity .
- Target-Specific Studies : Use CRISPR-edited bacterial strains (e.g., E. coli ΔacrB) to assess efflux pump resistance contributions .
Advanced: What strategies enhance the stability of this compound under physiological conditions?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to protect the acetamide moiety from enzymatic cleavage .
- pH-Sensitive Formulations : Encapsulate in liposomes (pH 5.5) to improve gastric stability .
- Metabolic Stabilization : Replace labile methyl groups on pyrazole with trifluoromethyl (-CF₃) to reduce CYP450 oxidation .
Advanced: How to design experiments validating the compound’s mechanism of action in cancer models?
Answer:
- In Vitro Screening : Use MTT assays on HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. Compare IC₅₀ to cisplatin controls .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays (e.g., CellEvent Caspase-3/7 Green) .
- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) to identify primary targets .
Basic: What are the key structural features influencing this compound’s reactivity?
Answer:
- Electrophilic Sites : The acetamide carbonyl (nucleophilic acyl substitution) and pyrazole N-ethyl group (alkylation) .
- Thiophene Ring : Susceptible to electrophilic substitution (e.g., bromination at C-2) .
- Steric Effects : 3,5-Dimethyl groups on pyrazole hinder planarization, reducing π-stacking in non-polar solvents .
Advanced: How to address low solubility in aqueous media for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt .
- Nanoformulation : Prepare PLGA nanoparticles (150 nm) via nanoprecipitation for sustained release .
Advanced: What methodologies identify degradation products under accelerated stability conditions?
Answer:
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Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Analyze via LC-MS/MS:
Condition Major Degradation Product Mechanism Acidic (0.1M HCl) Thiophene ring-opened sulfonic acid Hydrolysis Oxidative (H₂O₂) Pyrazole N-oxide Oxidation
Advanced: How to optimize regioselectivity in derivatization reactions?
Answer:
- Directing Groups : Introduce nitro (-NO₂) at pyrazole C-4 to direct electrophiles to C-2 via resonance .
- Catalytic Control : Use Pd(OAc)₂ with PPh₃ ligand for Suzuki-Miyaura coupling on thiophene C-5 .
- Microwave Assistance : Enhance regioselectivity in SNAr reactions (e.g., 80°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
